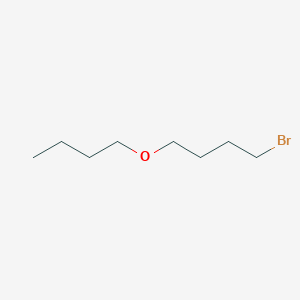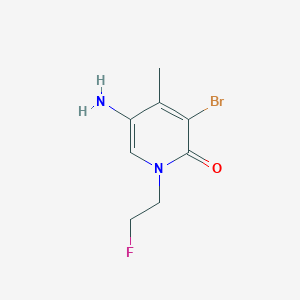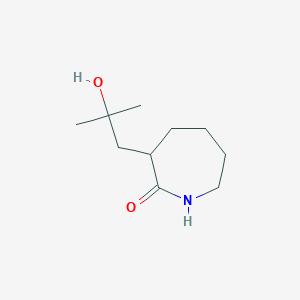
3-(2-Hydroxy-2-methylpropyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-2-methylpropyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C10H19NO2 It is a derivative of azepane, a nitrogen-containing ring structure, and features a hydroxy and methyl group attached to the second carbon of the propyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-1-phenylpropan-1-ol with a suitable base can lead to the formation of the azepane ring . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the azepane scaffold .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under controlled conditions. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as hydroxylamine hydrochloride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Hydroxy-2-methylpropyl)azepan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as a scaffold for drug development .
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-(2-Hydroxy-2-methylpropyl)azepan-2-one include other azepane derivatives such as azepan-2-one, oxazepines, and thiazepines. These compounds share the seven-membered ring structure but differ in the substituents attached to the ring .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-(2-hydroxy-2-methylpropyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-10(2,13)7-8-5-3-4-6-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
JFWQPCPVYDPGAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCCNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


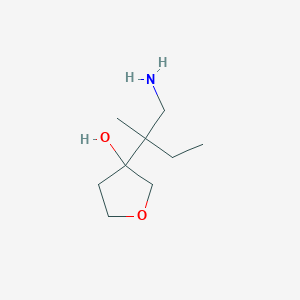
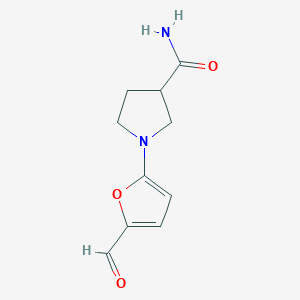
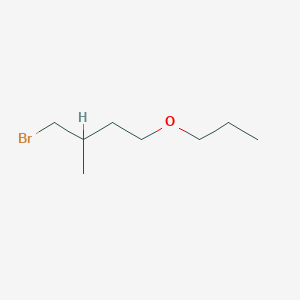
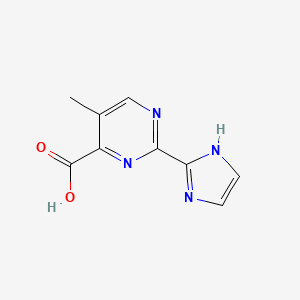
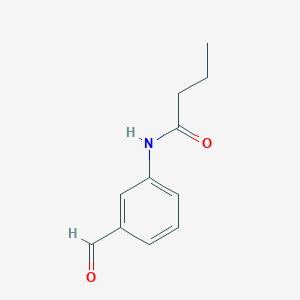
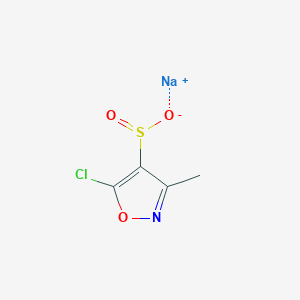
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

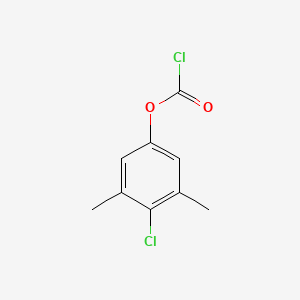
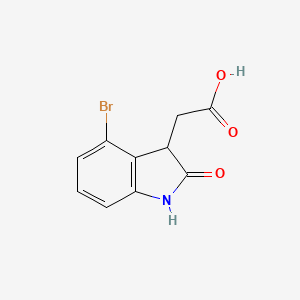
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
